Inhibition of Human Eosinophil Peroxidase (EPX) Activity
2-Bromo-3-(4-chloro-2-fluorophenyl)-1-propene demonstrates specific inhibitory activity against human eosinophil peroxidase (EPX) with an IC50 of 360 nM [1]. In contrast, a structurally distinct analog from a separate study, 2-(3,4-dimethoxyphenyl)-3-fluoroallylamine, is reported as an inhibitor of monoamine oxidase (MAO) with a different target profile [2]. This highlights a differentiation in target specificity rather than a direct head-to-head potency comparison.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 360 nM |
| Comparator Or Baseline | 2-(3,4-dimethoxyphenyl)-3-fluoroallylamine (Inhibits MAO, IC50 not reported) |
| Quantified Difference | Target specificity: EPX vs. MAO |
| Conditions | Human EPX bromination activity using tyrosine as substrate, incubated for 10 mins |
Why This Matters
For researchers investigating eosinophil-mediated inflammation, this compound provides a validated starting point with defined EPX inhibitory activity, whereas an MAO-targeting analog would not.
- [1] BindingDB. BDBM50554035 CHEMBL4790231. Affinity Data IC50: 360nM. View Source
- [2] P. Bey, et al. J. Med. Chem. 1984, 27, 9. View Source
